![molecular formula C13H35AsN2O2Si2 B14389992 Bis{2-[methyl(trimethylsilyl)amino]ethyl} methylarsonite CAS No. 89865-05-4](/img/structure/B14389992.png)
Bis{2-[methyl(trimethylsilyl)amino]ethyl} methylarsonite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis{2-[methyl(trimethylsilyl)amino]ethyl} methylarsonite is an organosilicon compound characterized by the presence of both silicon and arsenic atoms within its molecular structure. This compound is notable for its unique chemical properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis{2-[methyl(trimethylsilyl)amino]ethyl} methylarsonite typically involves the reaction of trimethylsilyl chloride with ammonia, followed by further reactions to introduce the arsonite group. The general reaction conditions include:
Temperature: Moderate to high temperatures are often required.
Solvents: Nonpolar organic solvents are commonly used due to the lipophilic nature of the compound.
Catalysts: Specific catalysts may be employed to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques such as distillation or sublimation are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Bis{2-[methyl(trimethylsilyl)amino]ethyl} methylarsonite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of arsenic.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as lithium aluminum hydride are often used.
Substitution Reagents: Various halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of organosilicon derivatives.
Wissenschaftliche Forschungsanwendungen
Bis{2-[methyl(trimethylsilyl)amino]ethyl} methylarsonite has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the field of oncology.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Bis{2-[methyl(trimethylsilyl)amino]ethyl} methylarsonite involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. The presence of the arsonite group allows it to interact with cellular components, potentially leading to therapeutic effects in medical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(trimethylsilyl)amine: Another organosilicon compound with similar structural features but lacking the arsonite group.
Trimethylsilyl chloride: A precursor used in the synthesis of various organosilicon compounds.
Hexamethyldisilazane: A related compound used in organic synthesis and as a protective agent for functional groups.
Uniqueness
Bis{2-[methyl(trimethylsilyl)amino]ethyl} methylarsonite is unique due to the presence of both silicon and arsenic atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
89865-05-4 |
|---|---|
Molekularformel |
C13H35AsN2O2Si2 |
Molekulargewicht |
382.52 g/mol |
IUPAC-Name |
N-methyl-2-[methyl-[2-[methyl(trimethylsilyl)amino]ethoxy]arsanyl]oxy-N-trimethylsilylethanamine |
InChI |
InChI=1S/C13H35AsN2O2Si2/c1-14(17-12-10-15(2)19(4,5)6)18-13-11-16(3)20(7,8)9/h10-13H2,1-9H3 |
InChI-Schlüssel |
NFOKTWPPBRRWLH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCO[As](C)OCCN(C)[Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


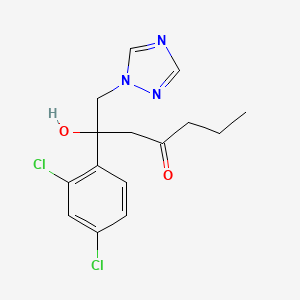
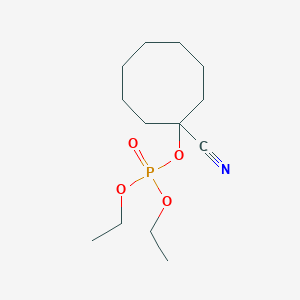
![(NZ)-N-[2-(4-chlorophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14389930.png)
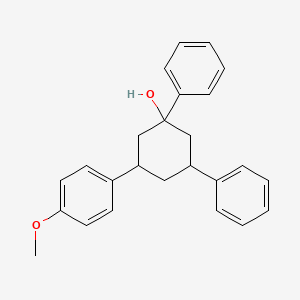
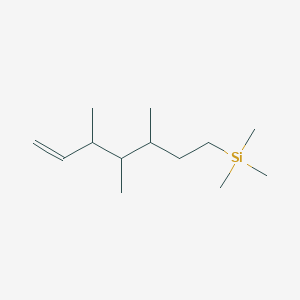

![3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine](/img/structure/B14389945.png)

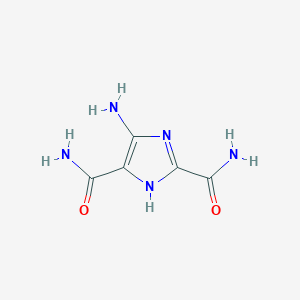
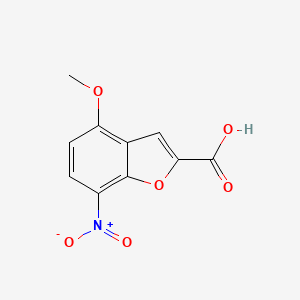
![Hydrazinecarboxylic acid, [(2-nitrophenyl)methylene]-, methyl ester](/img/structure/B14389984.png)
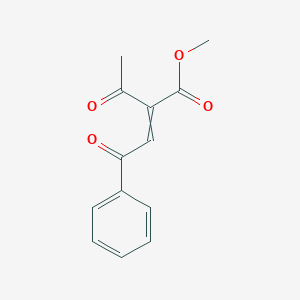
![N-[Cyano(phenyl)methyl]-N-ethylurea](/img/structure/B14389995.png)

